![molecular formula C22H31N3O2 B2603462 (4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014090-14-2](/img/structure/B2603462.png)
(4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a piperazine derivative . Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory effects .
Synthesis Analysis
The synthesis of a similar compound,(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
, involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid
with SOCl2
, using DMF
as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine
to provide the final product . Chemical Reactions Analysis
While specific chemical reactions involving(4-benzylpiperidin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
are not available, piperazine derivatives are known to participate in a variety of chemical reactions due to their versatile structure .
Wissenschaftliche Forschungsanwendungen
NR1/2B N-methyl-D-aspartate Receptor Antagonists
Research identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. The study aimed to improve the ADME properties of the lead, with several derivatives showing low nanomolar activity both in binding and functional assays. A model was developed based on binding data, indicating the compound's potential in treating conditions related to NMDA receptor activity, such as neuropathic pain and neurodegenerative diseases (Borza et al., 2007).
Synthesis Methodology
A green chemistry approach was demonstrated in the synthesis of acyl pyrazole derivatives like (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. This process involved an oxidative functionalization reaction of an aldehyde with pyrazole, using a substoichiometric quantity of an oxidant, highlighting an environmentally friendly method for creating such compounds (Doherty et al., 2022).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, derivatives of 1,3,5-trisubstituted pyrazolines, indicated that compounds containing methoxy groups showed high antimicrobial activity. This suggests the compound's derivatives could be potential candidates for developing new antimicrobial agents (Kumar et al., 2012).
Anti-inflammatory and Anticancer Properties
Further research into pyrazole derivatives, such as the synthesis of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanone, has shown these compounds to exhibit significant anti-inflammatory and potential anticancer activities. This highlights the versatility of the compound's derivatives in pharmacological applications (Arunkumar et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-3-12-25-17-20(21(23-25)27-15-4-2)22(26)24-13-10-19(11-14-24)16-18-8-6-5-7-9-18/h5-9,17,19H,3-4,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXSUGJXPCLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.